molecular formula C11H12O B075188 1-Phenyl-cyclobutanecarbaldehyde CAS No. 1469-83-6

1-Phenyl-cyclobutanecarbaldehyde

Cat. No. B075188
CAS RN: 1469-83-6
M. Wt: 160.21 g/mol
InChI Key: ZCECDJPMXUAMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1-Phenyl-cyclobutanecarbaldehyde involves various strategies. For example, gold-catalyzed cycloisomerizations have been utilized to prepare related structures, indicating the potential for gold-catalyzed methods in synthesizing such compounds (Kothandaraman et al., 2011). Additionally, reactions of 1-aryl-pyrazole-carbaldehydes have demonstrated the formation of complex structures through nucleophilic substitution and condensation processes, suggesting that similar reactivity could be applied to the synthesis of 1-Phenyl-cyclobutanecarbaldehyde (Orrego Hernandez et al., 2015).

Molecular Structure Analysis

The molecular structure of related cyclobutane compounds has been extensively studied, revealing insights into their conformation and bonding. For instance, 1-Methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane exhibits a puckered cyclobutane ring with cis-positioned substituents, hinting at the structural features that 1-Phenyl-cyclobutanecarbaldehyde might display (Dinçer et al., 2004).

Chemical Reactions and Properties

Cyclobutane compounds undergo a variety of chemical reactions due to their strained ring system. Photoreduction studies of cycloalkanecarbaldehydes have provided insight into their reactivity, including hydrogen abstraction and radical formation, which could be relevant to understanding the chemical behavior of 1-Phenyl-cyclobutanecarbaldehyde (Funke & Cerfontain, 1976).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility are crucial for understanding the behavior of chemical compounds. While specific data on 1-Phenyl-cyclobutanecarbaldehyde is not readily available, studies on similar compounds can provide insights. For example, the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates offer valuable information on the physical properties of cyclobutane derivatives, suggesting that 1-Phenyl-cyclobutanecarbaldehyde would possess unique characteristics conducive to polymerization and materials science applications (Drujon et al., 1993).

Chemical Properties Analysis

The chemical properties of 1-Phenyl-cyclobutanecarbaldehyde, including reactivity, stability, and functional group behavior, are influenced by its cyclobutane core and phenyl substitution. Research on cyclobutane derivatives indicates that these compounds exhibit a range of reactivities, such as cycloadditions and ring-opening reactions, which could be extrapolated to understand the chemical properties of 1-Phenyl-cyclobutanecarbaldehyde (Matsuo et al., 2008).

Scientific Research Applications

Structural Analysis and Molecular Interaction

The structural conformation and intermolecular interactions of cyclobutane derivatives, including compounds similar to 1-Phenyl-cyclobutanecarbaldehyde, have been a subject of interest. Studies have revealed nonplanar conformations and highlighted interactions like intermolecular C-H⋯O, forming chain structures in certain derivatives. These structural insights contribute to understanding the molecular geometry and potential reactivity of such compounds (Dinçer et al., 2007), (Dinçer et al., 2004).

Synthesis and Reactivity in Organic Chemistry

1-Phenyl-cyclobutanecarbaldehyde and its derivatives are pivotal in the synthesis of complex organic molecules. For instance, certain cyclobutane-substituted Schiff base ligands have been synthesized starting from related cyclobutane derivatives. These ligands, in turn, form complexes with metals like Co(II), Cu(II), and Ni(II), indicating the compound's role in creating multifaceted chemical structures and potential applications in coordination chemistry (Cukurovalı et al., 2000).

Applications in Material Science

The molecular structure and reactivity of 1-Phenyl-cyclobutanecarbaldehyde derivatives also find relevance in material science. Studies involving the photoreactive nature of certain cyclobutane derivatives have been used to create highly fluorescent dyes. These dyes, due to their brightness and fluorescence properties, could be significant in sensing applications and material sciences (Wrona-Piotrowicz et al., 2022).

Catalytic and Synthetic Applications

Cyclobutane derivatives have been utilized in catalytic processes, such as the isomerization of styrene oxide to phenyl acetaldehyde, showcasing their potential in fine chemical synthesis and catalytic transformations. The properties of these compounds, particularly in terms of crystal size and pore structure, can significantly influence their catalytic performance, opening avenues for tailored catalyst design (Zhang et al., 2017).

properties

IUPAC Name

1-phenylcyclobutane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCECDJPMXUAMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481310
Record name 1-Phenyl-cyclobutanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-cyclobutanecarbaldehyde

CAS RN

1469-83-6
Record name 1-Phenyl-cyclobutanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 g of 1-phenyl-cyclobutanecarbonitrile, dissolved in 70 ml of toluene, is mixed with 56 ml of diisobutylaluminum hydride in toluene (1.2 molar) at −72 to −69° C. After 4 hours at −75° C., 30 ml of ethyl acetate is added in drops. After heating to room temperature, additional ethyl acetate and water are added. It is filtered on diatomaceous earth, the organic phase is separated, dried (Na2SO4) and concentrated by evaporation. After chromatography on silica gel (hexane with 0-10% ethyl acetate), 7.6 g of 1-phenyl-cyclobutanecarbaldehyde is obtained. 3 g of it is dissolved in 10 ml of tetrahydrofuran and added in drops at 0° C. to a solution, in which previously 5 g of triethyl-2-ethoxyphosphonoacetate in 70 ml of tetrahydrofuran was mixed at 0° C. with 10.3 ml of a 2 molar solution of lithium diisopropylamide in tetrahydrofuran/heptane/ethylbenzene. After 20 hours at room temperature, water is added, it is extracted with ethyl acetate, dried (Na2SO4) and concentrated by evaporation. 2 g of this crude product is saponified with 28 ml of 1N sodium hydroxide solution. 1.32 g of the acid, which is heated for 20 hours to 90° C. with 25 ml of 1 molar sulfuric acid while being stirred vigorously, is obtained. After extraction with ether, drying (Na2SO4) and concentration by evaporation, 0.89 g of 3-(1-phenyl-cyclobutyl)-2-oxopropionic acid is obtained as a yellowish oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 1M solution of diisobutylaliminohydride in hexane (200 ml) was added under nitrogen to a solution of 1-phenyl-1-cyclobutane carbonitrile (31.4 g) in ether (100 ml) at a temperature below -30° C. The temperature was maintained below 0° C. for thirty minutes and 5N hydrochloric acid (200 ml) at a temperature of -10° C. added. The reaction mixture was washed with petroleum ether (b.p. 60°-80° C.) and then warmed to 40° C. The reaction mixture was extracted with petroleum ether (b.p. 60°-80° C.) and the extract dried and evaporated to yield 1-phenyl-1-cyclobutane-carbaldehyde as an oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.